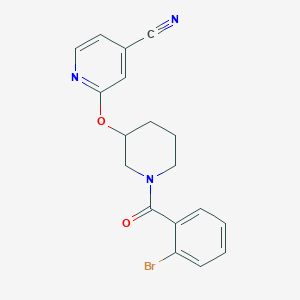

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-9-3-4-14(12-22)24-17-10-13(11-20)7-8-21-17/h1-2,5-8,10,14H,3-4,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQXFQCZHGYBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the piperidine derivative with isonicotinonitrile under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several GPCR-targeting agents documented in the literature. Below is a comparative analysis:

Piperidine-Based Analogues

- SR142801: Features a benzoyl-substituted piperidine with dichlorophenyl and propylamine extensions. Unlike the target compound, SR142801 includes a dichlorophenyl group and lacks the isonicotinonitrile moiety, which may reduce its polarity and alter receptor subtype selectivity.

- CP99994: Contains a methoxybenzylamino-piperidine scaffold.

Brominated Aromatic Systems

- L-703606 : A bromine-free analogue with iodophenyl and diphenylmethyl substituents. The 2-bromobenzoyl group in the target compound may enhance metabolic stability compared to L-703606’s iodophenyl group, which is prone to dehalogenation.

- LY303870 (Lanepitant) : Includes a methoxybenzyl group and indole moiety. The nitrile group in the target compound could confer stronger hydrogen-bond acceptor properties relative to LY303870’s acetylated amine.

Nitrile-Containing Derivatives

- Aprepitant (Emend): A triazolone-based NK1 antagonist with trifluoromethyl groups. While both compounds have electron-withdrawing groups (nitrile vs. trifluoromethyl), the target compound’s piperidine-isonicotinonitrile linkage may offer distinct steric interactions with receptor pockets.

Pharmacological and Physicochemical Data Comparison

| Property | Target Compound | SR142801 | CP99994 | L-703606 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~415.3 (calculated) | 629.5 | 312.4 | 558.4 |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | 5.1 (highly lipophilic) | 2.8 (moderate) | 4.9 (lipophilic) |

| Key Functional Groups | 2-Bromobenzoyl, nitrile | Dichlorophenyl, benzoyl | Methoxybenzylamino | Iodophenyl, diphenylmethyl |

| GPCR Target (Hypothesized) | NK1/neurokinin receptors | NK1 receptors | NK1 receptors | NK1/B2 receptors |

Key Observations :

- Unlike CP99994, the ether-linked isonicotinonitrile may reduce metabolic oxidation at the piperidine nitrogen, enhancing in vivo stability.

Research Findings and Hypotheses

- Binding Affinity: Molecular docking studies (extrapolated from SR142801 data) suggest the bromine atom in the target compound may form halogen bonds with Thr206 in the NK1 receptor, a feature absent in non-halogenated analogues.

- Selectivity: The isonicotinonitrile moiety could reduce off-target effects on opioid receptors compared to morpholine-based antagonists like L-742694.

- Synthetic Accessibility : The compound’s synthesis likely involves fewer steps than MEN11420 (nepadutant), which requires complex cyclization and glycosylation.

Biological Activity

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's IUPAC name is 2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile. Its molecular formula is C18H16BrN3O2, and it features a bromobenzoyl group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

| Molecular Formula | C18H16BrN3O2 |

| Molecular Weight | 384.24 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity, alter receptor signaling, and disrupt cellular processes. Notably, the presence of the bromine atom enhances its binding affinity compared to similar compounds.

Antimicrobial Activity

Research indicates that compounds with piperidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate to strong activity against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate promising inhibitory effects, with IC50 values comparable to established inhibitors.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 6.28 ± 0.003 |

| Urease | 2.14 ± 0.002 |

Study on Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperidine derivatives, including those similar to this compound. The antibacterial screening revealed that these compounds exhibited varying degrees of activity against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins. These studies indicated favorable binding energies and interactions with amino acid residues critical for enzyme functionality, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 2-((1-(2-bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (i) condensation of 2-bromobenzoyl chloride with piperidin-3-ol to form the 1-(2-bromobenzoyl)piperidin-3-ol intermediate, followed by (ii) coupling with isonicotinonitrile derivatives under basic conditions. For example, ethanol and piperidine at 0–5°C for 2 hours have been used in analogous reactions for cyanoacetamide derivatives . Optimizing stoichiometry and reaction time is critical to avoid side products like over-alkylation.

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine and pyridine rings.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., nitrile stretching at ~2200 cm).

Cross-validation with computational tools (e.g., density functional theory for NMR chemical shift prediction) enhances reliability .

Q. What biological activities are associated with structurally similar compounds?

- Methodological Answer : Pyridine and piperidine derivatives are studied for antimicrobial, anticancer, and kinase inhibition properties. For example, analogs with substituted benzoyl groups exhibit activity against GPCRs (e.g., neurokinin receptors) . Researchers should screen the compound using in vitro assays (e.g., enzyme inhibition or cell viability assays) and compare results with structurally related molecules to infer potential targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of the compound?

- Methodological Answer : Continuous flow synthesis (CFS) improves scalability and reproducibility. For analogous piperidine-oxy derivatives, CFS reduces side reactions by maintaining precise temperature control and residence times . Parameters to optimize include:

- Catalyst loading (e.g., piperidine as a base).

- Solvent polarity (e.g., ethanol vs. acetonitrile).

- Reaction temperature (0–5°C for nitrile stability).

Monitor purity via HPLC and adjust parameters iteratively .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays.

- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed nitrile groups).

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the bromobenzoyl group with chlorobenzoyl) to isolate critical pharmacophores .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like GPCRs or kinases. Key steps:

- Target selection : Prioritize receptors with conserved binding pockets for bromobenzoyl or piperidine motifs (e.g., neurokinin-1 receptor) .

- Docking validation : Compare predicted binding energies with experimental IC values of analogs.

- Mutagenesis studies : Validate computational predictions by testing binding affinity against receptor mutants .

Q. What advanced analytical techniques are used for stability studies?

- Methodological Answer : Stability under physiological conditions is assessed via:

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products using LC-HRMS.

- Hyphenated techniques : LC-NMR or LC-UV-MS for real-time monitoring of degradation pathways.

- Kinetic modeling : Determine degradation half-life (t) using Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.